9(R),10(S)-Epoxy-12(Z)-octadecenoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Research on biological functions

Scientists are investigating the potential biological functions of (9R,10S)-(12Z)-9,10-epoxyoctadecenoic acid in various contexts, including:

- Signal transduction: Studies suggest that this compound might play a role in cellular signaling pathways, potentially influencing processes like inflammation and cell growth. )

- Inflammation: Research suggests that (9R,10S)-(12Z)-9,10-epoxyoctadecenoic acid might be involved in the regulation of inflammatory responses. )

- Cardiovascular system: Some studies have explored the potential effects of this compound on the cardiovascular system, but the findings are inconclusive and require further investigation. )

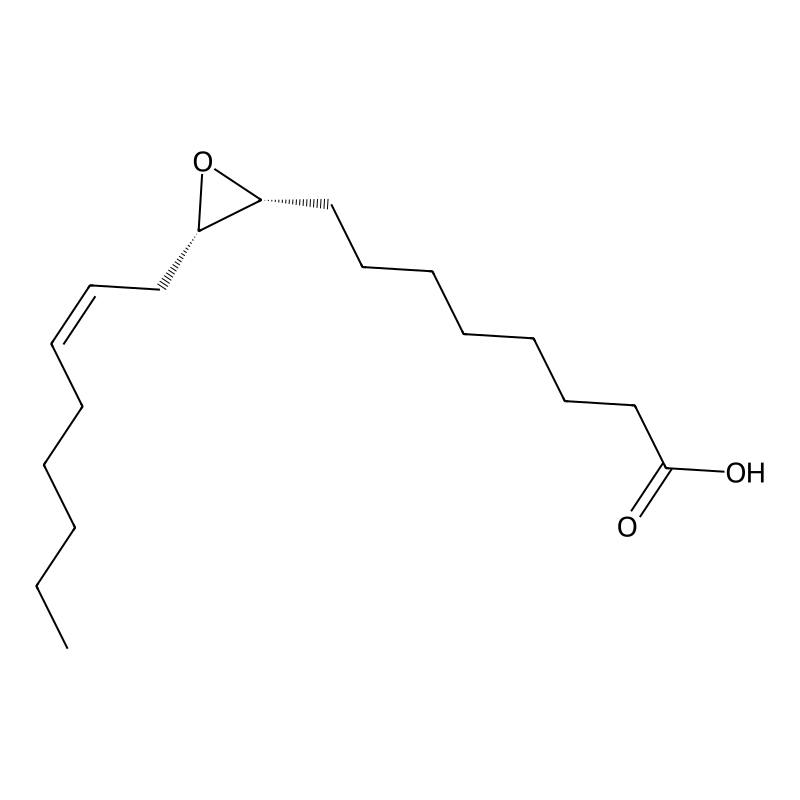

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid, also known as coronaric acid, is an epoxide derivative of linoleic acid. This compound has the molecular formula C₁₈H₃₂O₃ and a molecular weight of 296.45 g/mol. It is characterized by a unique structure that includes a three-membered epoxide ring at the 9 and 10 positions of the fatty acid chain, along with a double bond at the 12 position. The compound exists in a solid state and is typically supplied in solution with a purity greater than 98% .

- Epoxide Ring Opening: The epoxide can undergo nucleophilic attack, leading to the formation of diols. This reaction is facilitated by enzymes such as soluble epoxide hydrolase, which converts coronaric acid into its dihydroxy derivatives, namely 9(S),10(R)-dihydroxy-12(Z)-octadecenoic acid and 9(R),10(S)-dihydroxy-12(Z)-octadecenoic acid .

- Metabolism: In mammalian systems, coronaric acid is metabolized by cytochrome P450 epoxygenases, which can also lead to the formation of other epoxides from linoleic acid .

Coronaric acid exhibits significant biological activities:

- Toxicity: At high concentrations, it can be toxic to leukocytes and other cell types, potentially leading to multiple organ failure and respiratory distress when administered in vivo .

- Protective Effects: At lower concentrations, the compound may exert protective effects against toxicity associated with higher concentrations, possibly through its metabolic products .

- Potential Therapeutic Roles: There is ongoing research into its potential anti-hypertensive properties, similar to other epoxyeicosatrienoic acids derived from arachidonic acid .

Synthesis of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid can be achieved through various methods:

- Chemical Synthesis: This involves the direct conversion of linoleic acid using specific reagents that facilitate epoxidation.

- Biological Synthesis: The compound can also be produced through enzymatic pathways in plants and animals, particularly via cytochrome P450 enzymes that metabolize linoleic acid into its epoxy derivatives .

The applications of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid are diverse:

- Research: It is used in studies investigating fatty acid metabolism and the role of epoxides in biological systems.

- Pharmaceuticals: Due to its biological activity, it may have potential applications in developing therapeutic agents targeting inflammatory diseases or hypertension .

- Agriculture: Its presence in plant oils suggests potential uses in agricultural formulations or as bioactive compounds in plant protection strategies .

Interaction studies involving 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid primarily focus on its metabolic pathways and effects on cellular functions. Research indicates that its dihydroxy metabolites are critical for understanding its toxicity and protective effects. Studies have shown that these metabolites can influence cellular signaling pathways related to inflammation and apoptosis .

Several compounds share structural similarities with 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid. These include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Linoleic Acid | A polyunsaturated fatty acid with two double bonds | Precursor to many bioactive lipids |

| Vernolic Acid | Epoxide derived from linoleic acid at different positions | Exhibits similar metabolic pathways but varies in toxicity |

| 12(S),13(R)-epoxy-octadecenoic Acid | Epoxide at different double bond positions | Different biological activities compared to coronaric acid |

| 9(S),10(R)-Dihydroxy-12(Z)-octadecenoic Acid | Metabolite of coronaric acid | More toxic than its parent compound |

The uniqueness of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid lies in its specific stereochemistry and the resultant biological effects, particularly its dual role as both a toxic agent at high concentrations and a potential therapeutic agent at lower levels .

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid, commonly known as coronaric acid, belongs to the class of compounds called epoxy fatty acids, specifically octadecanoids, which are oxidized derivatives of 18-carbon unsaturated fatty acids. This compound is identified by its CAS number 16833-56-0 and is also referred to by several synonyms including 9R,10S-EpOME, (9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid, and 7U94YS1WZ0.

The nomenclature follows standard fatty acid naming conventions where:

- "9(R),10(S)" indicates the positions and stereochemistry of the epoxide group

- "12(Z)" denotes the position and cis (Z) configuration of the double bond

- "Octadecenoic acid" refers to the 18-carbon fatty acid backbone with one double bond

According to PubChem data, this compound has been reported in various organisms including Vachellia nilotica (a species of acacia tree) and Oryza sativa (rice), suggesting its natural occurrence and potential role in plant biochemistry.

In scientific literature, it is frequently abbreviated as 9(10)-EpOME, where "EpOME" stands for epoxyoctadecenoic acid, indicating its structure as an epoxide derivative of octadecenoic acid. This compound represents one of the cytochrome P450-derived linoleic acid metabolites with significant biological activity.

Historical Context and Evolution of Research

The study of epoxy fatty acids, including 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid, spans several decades with a fascinating evolution in understanding their biological significance. Early research into these compounds primarily focused on their cytotoxic properties, with a landmark discovery by Ozawa et al. who identified 9(10)-EpOME (leukotoxin) in lung lavages from rats exposed to hypoxia.

This discovery revealed the potent toxic effects of 9(10)-EpOME, demonstrating its capacity to uncouple mitochondrial respiration, leading to cell death and tissue damage. Due to its synthesis by leukocytes, it was given the name 'leukotoxin' (while its regioisomer 12(13)-EpOME was termed 'isoleukotoxin').

A significant turning point in the research occurred when investigators discovered the compound in lung lavages from patients with Acute Respiratory Distress Syndrome (ARDS). Subacute doses of leukotoxin administered to rats intravenously caused severe pulmonary edema in as little as 10 minutes, establishing a causal relationship between this compound and respiratory distress.

As research progressed through the 1990s and early 2000s, the understanding of EpOMEs evolved from focusing solely on their cytotoxic processes to recognizing their roles as lipid mediators in various physiological and pathophysiological contexts. Later studies explored their involvement in pain perception, altered immune response, and brown adipose tissue activation by cold and exercise.

A critical development in the field was the discovery of the relationship between EpOMEs and their dihydroxy metabolites (DiHOMEs), formed through the action of soluble epoxide hydrolase (sEH). Initially, hydration of leukotoxins to leukotoxin diols by sEH was thought to be a detoxification process. However, later research revealed that this conversion to DiHOMEs actually enables toxicity of the EpOMEs in certain contexts, marking a significant shift in understanding their metabolic fate and biological implications.

Structural Relationships with Analogous Epoxide Fatty Acids

9(R),10(S)-Epoxy-12(Z)-octadecenoic acid belongs to a family of epoxy fatty acids that share similar structural features while differing in the position and stereochemistry of their functional groups. Understanding these structural relationships is essential for comprehending the differences in their biological activities.

The compound features an 18-carbon backbone with an epoxide group at positions 9,10 and a cis (Z) double bond at position 12. This structure can be compared with several related compounds:

12(13)-EpOME (isoleukotoxin): This closely related compound has the epoxide group positioned at carbons 12,13 instead of 9,10. Both 9(10)-EpOME and 12(13)-EpOME are derived from linoleic acid through cytochrome P450 epoxygenase enzyme activity, which acts on double bonds of fatty acids to form epoxides.

cis-9,10-Epoxyoctadecanoic acid: This compound shares the 9,10-epoxide positioning but lacks the double bond at position 12 that is present in 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid. This structural difference affects its physical properties and potentially alters its biological activity.

(9S,10R)-9,10-epoxyoctadecenoic acid: This is an enantiomer of 9(R),10(S)-Epoxy-12(Z)-octadecenoic acid, with the difference being the stereochemistry at positions 9 and 10. This stereoisomeric relationship highlights the importance of three-dimensional structure in determining biological activity.

Epoxyeicosatrienoic acids (EETs): These are structurally analogous epoxy fatty acids derived from arachidonic acid rather than linoleic acid, containing 20 carbon atoms instead of 18. EETs have similar epoxide groups but different carbon chain lengths and double bond patterns.

Table 1: Structural Comparison of Related Epoxy Fatty Acids

| Compound | Carbon Chain Length | Epoxide Position | Double Bond Position(s) | Source Fatty Acid |

|---|---|---|---|---|

| 9(R),10(S)-EpOME | 18 | 9,10 | 12 (Z) | Linoleic acid |

| 12(13)-EpOME | 18 | 12,13 | 9 (Z) | Linoleic acid |

| cis-9,10-Epoxyoctadecanoic acid | 18 | 9,10 | None | Stearic acid |

| EETs | 20 | Various (5,6; 8,9; 11,12; 14,15) | Multiple | Arachidonic acid |

The position of functional groups significantly influences chemical reactivity and metabolic fate. For example, the rank order affinity of EETs for soluble epoxide hydrolase (sEH) is: 14,15-EET > 11,12-EET > 8,9-EET > 5,6-EET, demonstrating how structural variations affect enzymatic processing.